Cas no 5673-98-3 (2-Methyl-4-penten-1-ol)
2-Methyl-4-penten-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Penten-1-ol, 2-methyl-
- 2-Methyl-4-penten-1-ol
- 2-methylpent-4-en-1-ol
- 2-methyl-4-pentenol
- 2-methyl-pent-4-en-1-ol
- 2S-methyl-4-penten-1-ol
- 4-Penten-1-ol,2-methyl
- CTHUAOGQNZSMMC-UHFFFAOYSA
-
- Inchi: 1S/C6H12O/c1-3-4-6(2)5-7/h3,6-7H,1,4-5H2,2H3
- InChI Key: CTHUAOGQNZSMMC-UHFFFAOYSA-N
- SMILES: OCC(C)CC=C
Computed Properties
- Exact Mass: 100.08900
Experimental Properties
- Density: 0.8489 (estimate)
- Melting Point: 22.55°C (estimate)
- Boiling Point: 152.63°C (estimate)
- Refractive Index: 1.4289 (estimate)
- PSA: 20.23000
- LogP: 1.19090
2-Methyl-4-penten-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P274508-10mg |
2-Methyl-4-penten-1-ol |
5673-98-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P274508-50mg |
2-Methyl-4-penten-1-ol |
5673-98-3 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P274508-100mg |
2-Methyl-4-penten-1-ol |
5673-98-3 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Aaron | AR00F0D9-50mg |
2-Methyl-4-penten-1-ol |
5673-98-3 | 95% | 50mg |
$188.00 | 2025-02-14 | |
| Aaron | AR00F0D9-100mg |
2-Methyl-4-penten-1-ol |
5673-98-3 | 95% | 100mg |
$267.00 | 2025-02-14 | |
| Aaron | AR00F0D9-250mg |
2-Methyl-4-penten-1-ol |
5673-98-3 | 95% | 250mg |
$372.00 | 2025-02-14 | |
| Aaron | AR00F0D9-500mg |
2-Methyl-4-penten-1-ol |
5673-98-3 | 95% | 500mg |
$654.00 | 2025-02-14 | |
| Aaron | AR00F0D9-1g |
2-Methyl-4-penten-1-ol |
5673-98-3 | 95% | 1g |
$828.00 | 2025-02-14 | |
| Aaron | AR00F0D9-2.5g |
2-Methyl-4-penten-1-ol |
5673-98-3 | 95% | 2.5g |
$1603.00 | 2025-02-14 | |
| Aaron | AR00F0D9-5g |
2-Methyl-4-penten-1-ol |
5673-98-3 | 95% | 5g |
$2356.00 | 2025-02-14 |
2-Methyl-4-penten-1-ol Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Methyl-4-penten-1-ol
2-Methyl-4-penten-1-ol (CAS No. 5673-98-3): An Overview of Its Properties, Applications, and Recent Research
2-Methyl-4-penten-1-ol (CAS No. 5673-98-3) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, also known as 2-methylbut-3-en-1-ol, is characterized by its unique molecular structure and chemical properties, making it an essential component in various synthetic processes and formulations.
The chemical formula of 2-Methyl-4-penten-1-ol is C5H10O, and it has a molecular weight of approximately 86.13 g/mol. The compound is a colorless liquid with a characteristic odor and is soluble in water and many organic solvents. Its boiling point is around 99°C at atmospheric pressure, and it has a density of about 0.84 g/cm³ at room temperature.
2-Methyl-4-penten-1-ol is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals. One of its key applications is in the production of fragrances and flavorings, where its unique aromatic properties make it a valuable component in perfumes and food additives. Additionally, it serves as a building block for the synthesis of more complex molecules, including those used in the development of new drugs and materials.
In the pharmaceutical industry, 2-Methyl-4-penten-1-ol has gained attention for its potential use in the synthesis of active pharmaceutical ingredients (APIs). Recent research has explored its role in the development of novel drug candidates, particularly in the areas of anti-inflammatory and anti-cancer therapies. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 2-Methyl-4-penten-1-ol as a key intermediate in the synthesis of a new class of anti-inflammatory compounds with improved efficacy and reduced side effects.
Beyond its pharmaceutical applications, 2-Methyl-4-penten-1-ol has also found use in the field of materials science. Researchers have investigated its potential as a precursor for the synthesis of advanced polymers and coatings with enhanced properties. A recent study published in the Journal of Polymer Science demonstrated the successful use of 2-Methyl-4-penten-1-ol to create polymer materials with improved mechanical strength and thermal stability.
The environmental impact of 2-Methyl-4-penten-1-ol is another area of ongoing research. Studies have shown that it can be biodegraded under certain conditions, making it a more environmentally friendly option compared to some other organic solvents. However, proper handling and disposal practices are still essential to minimize any potential environmental risks.
In terms of safety, 2-Methyl-4-penten-1-ol is generally considered to be relatively safe when handled properly. However, like many organic compounds, it can pose hazards if not used correctly. It is important to follow standard safety guidelines, such as wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation during handling.
The global market for 2-Methyl-4-penten-1-ol is expected to grow steadily over the next few years, driven by increasing demand from various end-use industries. Key factors contributing to this growth include advancements in synthetic chemistry, rising demand for natural fragrances and flavors, and ongoing research into new pharmaceutical applications.
In conclusion, 2-Methyl-4-penten-1-ol (CAS No. 5673-98-3) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties make it an indispensable component in various synthetic processes, from fragrance production to drug development. As research continues to uncover new applications and improve existing ones, the importance of this compound is likely to increase further.
5673-98-3 (2-Methyl-4-penten-1-ol) Related Products
- 53045-70-8(2-Ethylbut-3-en-1-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)